molecular formula C17H27N3O B12765109 N-(2-(Hexahydro-1H-azepin-1-yl)-1-methylethyl)-N-2-pyridinylpropanamide CAS No. 54152-75-9

N-(2-(Hexahydro-1H-azepin-1-yl)-1-methylethyl)-N-2-pyridinylpropanamide

Cat. No.: B12765109
CAS No.: 54152-75-9
M. Wt: 289.4 g/mol
InChI Key: WFJASDRFZPIHFB-UHFFFAOYSA-N
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Description

N-(2-(Hexahydro-1H-azepin-1-yl)-1-methylethyl)-N-2-pyridinylpropanamide is a complex organic compound that features a unique structure combining a hexahydro-1H-azepin-1-yl group with a pyridinylpropanamide moiety

Preparation Methods

The synthesis of N-(2-(Hexahydro-1H-azepin-1-yl)-1-methylethyl)-N-2-pyridinylpropanamide typically involves multiple steps:

    Formation of Hexahydro-1H-azepin-1-yl Intermediate: This step involves the cyclization of appropriate precursors to form the hexahydro-1H-azepin-1-yl group.

    Alkylation: The intermediate is then alkylated with 1-methylethyl halide under controlled conditions to introduce the 1-methylethyl group.

    Coupling with Pyridinylpropanamide: The final step involves coupling the alkylated intermediate with pyridinylpropanamide using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

N-(2-(Hexahydro-1H-azepin-1-yl)-1-methylethyl)-N-2-pyridinylpropanamide can undergo various chemical reactions:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert it into reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridinyl ring, using reagents like sodium hydride and alkyl halides.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent amines and acids.

Scientific Research Applications

N-(2-(Hexahydro-1H-azepin-1-yl)-1-methylethyl)-N-2-pyridinylpropanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological pathways.

    Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in materials science and catalysis.

Mechanism of Action

The mechanism of action of N-(2-(Hexahydro-1H-azepin-1-yl)-1-methylethyl)-N-2-pyridinylpropanamide involves binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. The hexahydro-1H-azepin-1-yl group may interact with hydrophobic pockets, while the pyridinylpropanamide moiety can form hydrogen bonds and electrostatic interactions, leading to changes in the target’s conformation and function.

Comparison with Similar Compounds

Similar compounds to N-(2-(Hexahydro-1H-azepin-1-yl)-1-methylethyl)-N-2-pyridinylpropanamide include:

    N-(2-(Hexahydro-1H-azepin-1-yl)-1-methylethyl)-N-2-pyridinylacetamide: Differing by the acetamide group, this compound has slightly different reactivity and binding properties.

    N-(2-(Hexahydro-1H-azepin-1-yl)-1-methylethyl)-N-2-pyridinylbutanamide: Featuring a butanamide group, it exhibits variations in hydrophobic interactions and solubility.

    N-(2-(Hexahydro-1H-azepin-1-yl)-1-methylethyl)-N-2-pyridinylmethanamide: This compound has a methanamide group, affecting its steric and electronic properties.

This compound stands out due to its balanced hydrophobic and hydrophilic interactions, making it a versatile candidate for various applications.

Properties

CAS No.

54152-75-9

Molecular Formula

C17H27N3O

Molecular Weight

289.4 g/mol

IUPAC Name

N-[1-(azepan-1-yl)propan-2-yl]-N-pyridin-2-ylpropanamide

InChI

InChI=1S/C17H27N3O/c1-3-17(21)20(16-10-6-7-11-18-16)15(2)14-19-12-8-4-5-9-13-19/h6-7,10-11,15H,3-5,8-9,12-14H2,1-2H3

InChI Key

WFJASDRFZPIHFB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1=CC=CC=N1)C(C)CN2CCCCCC2

Origin of Product

United States

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